molecular formula C11H21NO4 B12929069 tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B12929069
M. Wt: 231.29 g/mol
InChI Key: QRRLKPWHDKYHKB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

    Formation of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced by reacting the intermediate compound with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides and strong bases.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-ethylmorpholine-4-carboxylate
  • tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-propylmorpholine-4-carboxylate
  • tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-isopropylmorpholine-4-carboxylate

Uniqueness

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. Additionally, the hydroxymethyl group offers a site for further chemical modifications, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

QRRLKPWHDKYHKB-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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